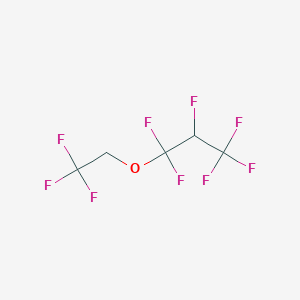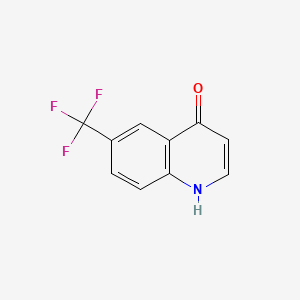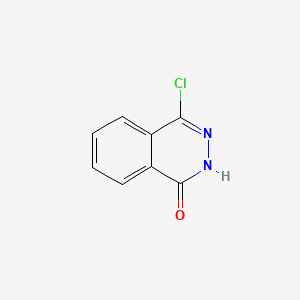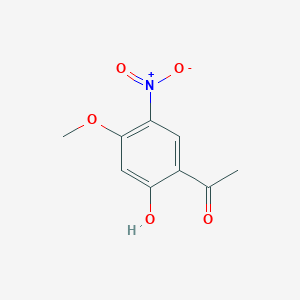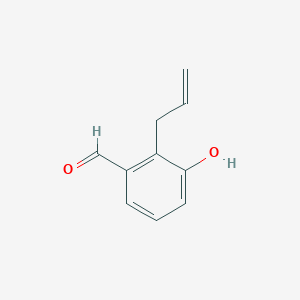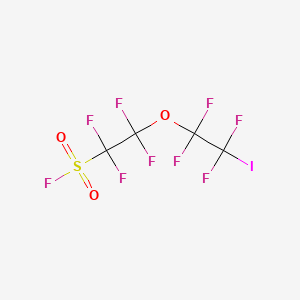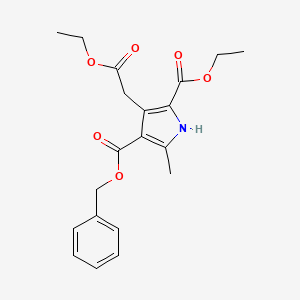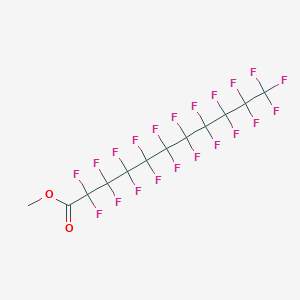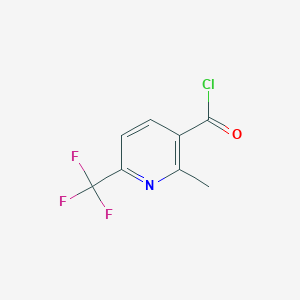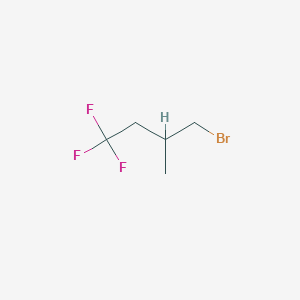
1-Bromo-2-methyl-4,4,4-trifluorobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-methyl-4,4,4-trifluorobutane is a chemical compound with the molecular formula C5H8BrF3. It is known for its applications in various fields, including pharmaceuticals and polymer synthesis. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and three fluorine atoms attached to a butane backbone .
作用机制
Target of Action
It has been shown to bind tocopper , which suggests that it may interact with copper-containing enzymes or proteins within the body.
Mode of Action
The compound’s ability to bind to copper may influence its interaction with its targets
Biochemical Pathways
Its interaction with copper suggests that it could potentially affect pathways involving copper-dependent enzymes or proteins .
Result of Action
1-Bromo-2-methyl-4,4,4-trifluorobutane has been described as a radiosensitizer , suggesting that it enhances the effects of radiation therapy. This could potentially be used to treat cancerous tumors . .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. , which could affect its distribution and action within the body. Additionally, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . These safety precautions suggest that the compound’s action could be influenced by its physical state and the conditions of its environment.
生化分析
Biochemical Properties
1-Bromo-2-methyl-4,4,4-trifluorobutane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a substrate for certain enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with proteins and other biomolecules, resulting in various biochemical effects. The nature of these interactions is often characterized by the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of specific genes, resulting in altered cellular responses. The impact on cellular metabolism includes changes in the levels of metabolites and the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities. Additionally, the long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and alterations in organ function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, leading to its metabolism and the formation of metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular function. Additionally, the compound can affect metabolic flux and the levels of specific metabolites, further influencing cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This transport can influence the localization and accumulation of the compound within specific cellular compartments. Additionally, the distribution of this compound within tissues can affect its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects. For instance, the presence of this compound in the nucleus can affect gene expression, while its localization in the mitochondria can influence cellular metabolism .
准备方法
The synthesis of 1-Bromo-2-methyl-4,4,4-trifluorobutane typically involves the bromination of 2-methyl-4,4,4-trifluorobutane. This reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product .
化学反应分析
1-Bromo-2-methyl-4,4,4-trifluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products: The major products depend on the type of reaction and the reagents used.
科学研究应用
1-Bromo-2-methyl-4,4,4-trifluorobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s ability to bind to copper ions makes it useful in studies involving metalloproteins and enzyme catalysis.
Industry: The compound is used in the production of polymers and other materials due to its unique chemical properties
相似化合物的比较
1-Bromo-2-methyl-4,4,4-trifluorobutane can be compared to other similar compounds, such as:
1-Bromo-4,4,4-trifluorobutane: Lacks the methyl group, which may affect its reactivity and applications.
2-Bromo-2-methylpropane: Contains a different halogen and lacks fluorine atoms, leading to different chemical properties and uses.
1-Chloro-2-methyl-4,4,4-trifluorobutane:
属性
IUPAC Name |
4-bromo-1,1,1-trifluoro-3-methylbutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF3/c1-4(3-6)2-5(7,8)9/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOPGIIIADAOND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369342 |
Source


|
| Record name | 4-bromo-1,1,1-trifluoro-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203302-90-3 |
Source


|
| Record name | 4-bromo-1,1,1-trifluoro-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
